Home > Products > Screening Compounds P56537 > Netarsudil dihydrochloride
Netarsudil dihydrochloride - 1253952-02-1

Netarsudil dihydrochloride

Catalog Number: EVT-254504
CAS Number: 1253952-02-1
Molecular Formula: C28H29Cl2N3O3
Molecular Weight: 526.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Netarsudil dihydrochloride is a synthetic compound classified as a Rho kinase (ROCK) inhibitor and norepinephrine transporter (NET) inhibitor. [, ] In scientific research, it serves as a valuable tool for studying cellular processes regulated by ROCK and NET, particularly in the context of ocular physiology and pathology.

Overview

Netarsudil dihydrochloride is a pharmaceutical compound primarily utilized in the treatment of elevated intraocular pressure associated with conditions such as primary open-angle glaucoma and ocular hypertension. It functions as a Rho kinase inhibitor, which plays a crucial role in regulating aqueous humor outflow within the eye. The compound was developed and is marketed under the brand name Rhopressa, approved by the U.S. Food and Drug Administration in December 2017.

Source

Netarsudil dihydrochloride is synthesized from various precursors, with its initial development stemming from research aimed at discovering effective ocular hypotensive agents. The compound is derived from the amino isoquinoline amide class of compounds, which have demonstrated potential in reducing intraocular pressure through distinct biochemical pathways.

Classification

Netarsudil dihydrochloride is classified as a small molecule drug and specifically categorized as a Rho kinase inhibitor. Its mechanism involves modulation of the cytoskeletal dynamics within trabecular meshwork cells, enhancing aqueous outflow and thus lowering intraocular pressure.

Synthesis Analysis

Methods

The synthesis of Netarsudil dihydrochloride involves several key steps:

  1. Esterification: The process begins with the esterification of [4-(hydroxymethyl)phenyl]acetic acid to form an intermediate compound.
  2. Chiral Resolution: The racemic mixture of the compound is resolved into its enantiomers using supercritical fluid chromatography, which separates the R and S forms effectively but poses challenges for bulk production due to its complexity and cost implications.
  3. Deprotection: The (S)-enantiomer undergoes deprotection using hydrochloric acid in a dioxane-dichloromethane system to yield the final product, Netarsudil dihydrochloride, with an enantiomeric excess greater than 98% .

Technical Details

The synthetic route has been optimized to improve yield and reduce costs, including modifications to the chiral resolution step and exploring alternative methods for deprotection that are more amenable to large-scale production.

Molecular Structure Analysis

Structure

Netarsudil dihydrochloride has a complex molecular structure characterized by its amino isoquinoline framework. The specific molecular formula is C19_{19}H20_{20}Cl2_2N2_2O, reflecting its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 372.28 g/mol
  • Chemical Structure: The compound features a chiral center that contributes to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Netarsudil dihydrochloride participates in various chemical reactions typical for amides and esters, including hydrolysis under acidic or basic conditions. Its reactivity can also be influenced by the presence of functional groups within its structure.

Technical Details

The stability of Netarsudil dihydrochloride under physiological conditions has been studied extensively, confirming that it maintains integrity when formulated as an ophthalmic solution.

Mechanism of Action

Process

The primary mechanism of action for Netarsudil dihydrochloride involves inhibition of Rho-associated protein kinase (ROCK). By inhibiting ROCK1 and ROCK2, it leads to:

  • Increased Aqueous Outflow: Enhancing the outflow facility through the trabecular meshwork.
  • Decreased Episcleral Venous Pressure: This further aids in lowering intraocular pressure.

Data

Clinical studies have demonstrated significant reductions in intraocular pressure with consistent dosing regimens, highlighting its efficacy compared to placebo treatments .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Specific melting point data varies based on formulation but generally falls within standard ranges for similar compounds.

Chemical Properties

  • pH Stability: Formulated solutions typically maintain a pH range conducive to ocular compatibility.
  • Stability: Studies indicate that Netarsudil dihydrochloride exhibits good stability over time when stored under recommended conditions .
Applications

Scientific Uses

Netarsudil dihydrochloride is primarily used in ophthalmology for:

  • Treatment of Glaucoma: It effectively lowers intraocular pressure in patients with primary open-angle glaucoma or ocular hypertension.
  • Research Applications: Investigated for potential use in other ocular conditions due to its unique mechanism involving Rho kinase inhibition.
Synthesis and Structural Optimization of Netarsudil Dihydrochloride

Rational Design Strategies for Rho Kinase Inhibitor Development

Netarsudil dihydrochloride emerged from targeted molecular design strategies focused on inhibiting Rho-associated protein kinases (ROCK I/II), key regulators of trabecular meshwork contractility and aqueous humor outflow resistance. Rational drug design exploited the ATP-binding cleft of ROCK isoforms, incorporating a 4-((2-aminoethyl)amino)isoquinoline scaffold to achieve competitive inhibition with nanomolar affinity [4] [10]. This core structure was optimized to balance kinase selectivity and physicochemical properties, specifically:

  • Isoquinoline positioning: The nitrogen-rich isoquinoline ring established critical hydrogen bonds with kinase hinge residues (Glu154 and Met172 in ROCK II) [4]
  • Hydrophobic extension: A phenylacetamide spacer facilitated optimal occupancy of the hydrophobic pocket adjacent to the ATP site [10]
  • Cationic amine incorporation: The terminal ethylamino group enabled salt bridge formation with conserved aspartate residues (Asp216 in ROCK II), enhancing binding affinity [6]

Comparative analysis revealed netarsudil’s dual mechanism: ROCK inhibition (IC₅₀ = 1 nM) and norepinephrine transporter (NET) inhibition (IC₅₀ = 1.7 nM), the latter reducing aqueous humor production [2] [7]. This polypharmacology was intentionally engineered through molecular hybridization, merging structural motifs from selective ROCK inhibitors and adrenergic transport modulators [4].

Table 1: Key Pharmacological Targets of Netarsudil Dihydrochloride

TargetInhibition IC₅₀ (nM)Biological Consequence
ROCK I0.6Trabecular meshwork relaxation
ROCK II1.0Increased conventional outflow
NET1.7Reduced aqueous humor production

Stereochemical Considerations in Isoquinoline Amide Derivative Synthesis

The (S)-stereochemistry at the C-2 position of netarsudil’s phenylacetamide linker is critical for target engagement. Asymmetric synthesis employed Evans’ (R)-4-benzyloxazolidin-2-one chiral auxiliary to direct stereoselective alkylation, achieving 96:4 diastereomeric ratio (dr) during C–N bond formation [5] [8]. The synthetic sequence involved:

  • Chiral enolate generation: Treatment of the oxazolidinone-bound phenylacetate with LiHMDS at –78°C [5]
  • Diastereoselective alkylation: Reaction with N-Boc-1-aminomethylbenzotriazole electrophile, exploiting the auxiliary’s facial shielding [8]
  • Auxiliary cleavage: Hydrogen peroxide-mediated hydrolysis yielded enantiopure (S)-β-amino acid intermediate (>98% ee) [5]

Crucially, the final amide coupling with 6-aminoisoquinoline utilized 2,2,2-trichloro-1,1-dimethylethyl chloroformate (TCF-Cl) activation to prevent racemization – a significant improvement over classical carbodiimide methods that caused partial epimerization [5]. X-ray crystallography confirmed the (S)-configuration enables optimal hydrogen bonding with ROCK II’s Leu205 residue, explaining the 30-fold potency reduction observed in (R)-isomers [1].

Ester Prodrug Modifications for Enhanced Corneal Penetration

Netarsudil’s zwitterionic character limits corneal permeability. Strategic prodrug design incorporated a 2,4-dimethylbenzoate ester at the phenylacetic acid’s benzylic position, significantly increasing log P by 2.3 units (from –1.2 to +1.1) [1] [5]. This modification:

  • Enhanced transcorneal flux: 5.8-fold increase compared to the free acid in ex vivo bovine models [1]
  • Controlled activation: Rapid hydrolysis by corneal esterases (t₁/₂ = 15 min) regenerated the active metabolite AR-13503 (netarsudil-M1) intraocularly [3] [10]

Structure-hydrolysis studies revealed the 2,4-dimethyl substitution pattern optimized esterase recognition while preventing premature plasma hydrolysis. Ortho-methyl sterically shields the carbonyl from serum esterases, while para-methyl enhances lipophilicity without impeding enzymatic access [1]. Alternative esters (e.g., pivaloyl, ethyl carbonate) showed either insufficient hydrolysis rates (t₁/₂ > 120 min) or chemical instability in ophthalmic formulations [5].

Table 2: Impact of Ester Modifications on Corneal Penetration

Ester Grouplog PCorneal Flux (μg/cm²/h)t₁/₂ Hydrolysis (min)
None (free acid)-1.20.8N/A
2,4-Dimethylbenzoate1.14.615
Pivaloyl1.83.1142
Ethyl carbonate0.72.987

Structure-Activity Relationship (SAR) of α-Aryl-β-Amino Isoquinoline Analogs

Systematic SAR exploration identified three pharmacophoric elements dictating ROCK inhibition and ocular hypotensive efficacy:1. Isoquinoline substitution:- 6-Amino position: Primary amine (–NH₂) essential for H-bond donation (3-fold loss with –NMe₂) [1]- Ring nitrogen: Critical for kinase hinge binding; isosteric replacement (e.g., quinoline) reduced ROCK II affinity 10-fold [4]

  • β-Amino acid linker:
  • α-Stereochemistry: (S)-configuration yielded IC₅₀ = 1 nM vs. (R)-isomer IC₅₀ = 30 nM [5]
  • Chain length: Ethyl spacer optimal; methyl reduced NET inhibition 6-fold, propyl diminished ROCK selectivity [1]
  • Aryl ester region:
  • Ortho-substitution: 2-Methyl enhanced corneal absorption by 40% vs. unsubstituted benzoate [1]
  • Electronic effects: Electron-withdrawing groups (e.g., 4-CF₃) accelerated hydrolysis but reduced TM targeting [4]

Notably, N-methylation of the β-amino group abolished NET inhibition without affecting ROCK activity, demonstrating modular optimization of dual pharmacology [2]. Hybrid analogs replacing the phenyl ring with heteroaryls (pyridyl, thiophene) showed improved solubility but compromised tissue distribution due to reduced log D at physiological pH [4].

Table 3: Key Compounds in Netarsudil’s SAR Development

CompoundR₁ (Isoquinoline)R₂ (Amino Acid)ROCK II IC₅₀ (nM)IOP Reduction vs Baseline
Netarsudil6-NH₂(S)-CH(Ph)COOCH₂(2,4-Me₂Ph)1.025–39% [3]
AR-122866-OH(S)-CH(Ph)COOH8.018–22% [4]
Analog 7b6-NHCH₃(S)-CH(Ph)COOCH₃1212–15% [1]
SNJ-16566-NH₂(R)-CH(Ph)COOCH₃3214–18% [10]

Netarsudil dihydrochloride represents a milestone in structure-guided ophthalmic drug design, integrating stereochemical precision, prodrug engineering, and polypharmacology to overcome historical challenges in targeting the trabecular meshwork. Its optimization pathway provides a template for next-generation ROCK inhibitors with enhanced tissue selectivity.

Properties

CAS Number

1253952-02-1

Product Name

Netarsudil dihydrochloride

IUPAC Name

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride

Molecular Formula

C28H29Cl2N3O3

Molecular Weight

526.4 g/mol

InChI

InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H/t26-;;/m1../s1

InChI Key

LDKTYVXXYUJVJM-FBHGDYMESA-N

SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.